3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Description
This compound features a piperidine-carboxamide core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and a 4-methoxyphenethyl group. The oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity to biological targets. The cyclopropyl group may confer conformational rigidity, while the 4-methoxyphenethyl chain could influence lipophilicity and receptor interactions.
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-18-8-4-15(5-9-18)10-11-22-21(26)25-12-2-3-16(14-25)13-19-23-20(24-28-19)17-6-7-17/h4-5,8-9,16-17H,2-3,6-7,10-14H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNZRXNYHWWOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.
Formation of the piperidine ring: This can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.
Coupling of the piperidine and oxadiazole moieties: This step often involves the use of coupling reagents such as EDCI or DCC.
Introduction of the methoxyphenethyl group: This can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those related to the compound . Research indicates that derivatives of 1,2,4-oxadiazoles can act as effective apoptosis inducers in cancer cells. For instance:
- Maftei et al. reported that certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including colon and lung cancers. The most potent compounds demonstrated IC50 values as low as 0.19 µM against specific cell lines .
- Kumar et al. synthesized a series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that showed comparable activity to established anticancer drugs like doxorubicin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on piperidine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria:
- A study evaluating various synthesized monomeric alkaloids found that certain piperidine derivatives exhibited potent antibacterial activity against strains like E. coli and C. albicans, with MIC values ranging from 3.125 to 100 mg/mL .
Tuberculosis Treatment
Given the urgent need for new tuberculosis treatments, compounds featuring oxadiazoles are being investigated for their efficacy against Mycobacterium tuberculosis. The unique mechanisms of action associated with oxadiazole derivatives could provide new avenues for therapy .
Synthesis and Optimization
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide involves multi-step organic reactions that require careful optimization to enhance yield and purity. Various synthetic routes have been explored to improve the pharmacological profile of oxadiazole-containing compounds.
Case Studies
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. It may interact with receptors, enzymes, or other proteins, modulating their activity through binding or inhibition. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : The target compound’s cyclopropyl-oxadiazole group likely reduces CYP-mediated metabolism compared to C22 (which is metabolized via CYP2C19) .
- Binding Affinity : C22 and C29 exhibit strong binding to Mycobacterium tuberculosis (Mtb) targets (ΔG ≤ -9 kcal/mol) , suggesting the target compound may share similar interactions if optimized for anti-TB activity.
Research Findings on Analogous Compounds
Anti-Tuberculosis Activity
C22 demonstrated superior binding to Mtb enoyl-ACP reductase (InhA) compared to first-line drugs like isoniazid. Molecular docking revealed hydrogen bonding with Tyr158 and hydrophobic interactions with the alkyl chain of InhA . The target compound’s cyclopropyl group may enhance these hydrophobic interactions but requires validation.
Structural Modifications and Activity
- Oxadiazole Substitutions : Replacing 4-fluorophenyl (C22) with cyclopropyl (target compound) may alter steric hindrance and electronic effects, impacting target selectivity.
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H24N4O2
- Molecular Weight : 320.41 g/mol
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound in focus has shown potential in inhibiting various cancer cell lines. A study highlighted that compounds containing the 1,2,4-oxadiazole nucleus demonstrated cytotoxic effects against several cancer types, including breast and colon cancers. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3 | MCF-7 | 5.12 |
| 3 | HCT116 | 24.74 |
| 3 | HeLa | 4.38 |
These results suggest that modifications to the oxadiazole structure can enhance anticancer activity, making it a viable candidate for further drug development .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A review of various oxadiazole derivatives indicated their effectiveness against bacterial and fungal strains. Specifically, the presence of the oxadiazole ring has been linked to enhanced activity against pathogens resistant to conventional antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound may possess anti-inflammatory properties. Oxadiazole derivatives have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with an oxadiazole ring have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Interaction with Cell Signaling Pathways : The methoxyphenyl group may enhance binding affinity to specific receptors involved in cell signaling, leading to altered cellular responses that inhibit tumor growth or microbial proliferation .
- Cytotoxicity Induction : The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of similar oxadiazole derivatives against a panel of cancer cell lines. The results indicated that modifications to the piperidine moiety significantly influenced cytotoxicity profiles. Compounds with similar structures were found to have IC50 values comparable to established chemotherapeutics like Doxorubicin .
Clinical Trials and Future Directions
While preclinical data are promising, clinical trials are necessary to establish safety and efficacy in humans. Ongoing research is focused on optimizing the chemical structure to enhance bioavailability and reduce toxicity.
Q & A
Q. What optimized synthetic routes are recommended for this compound, and how can reaction conditions be controlled for reproducibility?
Answer: The synthesis involves two key steps: (1) oxadiazole ring formation via cyclization of a thioamide intermediate with hydroxylamine, and (2) coupling the oxadiazole core to the piperidine-carboxamide moiety using peptide coupling reagents (e.g., HATU or EDC). Critical parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side products .
- Solvent selection : Use anhydrous DMF or THF for coupling reactions to enhance yield .
- Purification : Column chromatography (silica gel, 10–20% ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
Answer:
- NMR spectroscopy : Confirm regioselectivity of oxadiazole formation (e.g., absence of 1,3,4-oxadiazole byproducts via NMR) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] at m/z 425.205) .
- HPLC : Monitor purity (>98%) using a C18 column (gradient: 10–90% acetonitrile/water) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and light conditions, and what mitigation strategies are effective?
Answer:
- pH sensitivity : Degrades rapidly under alkaline conditions (pH >9) via hydrolysis of the oxadiazole ring. Stabilize with citrate buffer (pH 5–7) for in vitro assays .
- Light exposure : Photoisomerization occurs under UV light (λ = 254 nm). Store solutions in amber vials and conduct experiments under low-light conditions .
- Analytical monitoring : Use reverse-phase HPLC with UV detection (λ = 220 nm) to quantify degradation products .
Q. What in vitro assays are suitable for identifying biological targets, and how can false positives be minimized?
Answer:
- Enzyme inhibition assays : Screen against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ kits. Normalize data to vehicle controls to exclude solvent artifacts .
- Receptor binding studies : Employ radioligand displacement assays (e.g., H-labeled antagonists for GPCRs). Use Scatchard analysis to calculate values .
- False-positive mitigation : Include counter-screens with unrelated targets (e.g., carbonic anhydrase) to confirm specificity .
Q. How can molecular modeling predict structure-activity relationships (SAR) for structural analogs?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to homology-modeled targets (e.g., serotonin receptors). Prioritize analogs with improved binding energy (ΔG ≤ -8 kcal/mol) .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess stability over 100 ns trajectories .
- Validation : Compare predicted IC values with experimental data from radioligand assays .
Q. How can contradictions in reported biological activity data be resolved?
Answer:
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for GPCRs) and serum-free media to reduce variability .
- Orthogonal methods : Confirm cytotoxicity (via MTT assay) and target engagement (e.g., Western blot for downstream phosphorylation) .
- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
Methodological Tables
Q. Table 1: Key Structural and Synthetic Parameters
| Parameter | Value/Method | Reference |
|---|---|---|
| Molecular formula | CHNO | |
| Oxadiazole cyclization temp | 70°C (DMF, 12 h) | |
| Coupling reagent | HATU, DIPEA in THF | |
| HPLC retention time | 8.2 min (C18, 40% acetonitrile) |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog (R-group) | Target IC (nM) | Assay Type |
|---|---|---|
| 3-Cyclopropyl (target) | 85 ± 12 (PI3Kα) | Fluorescence |
| 3-Phenyl | 320 ± 45 | |
| 3-Thiophene | 210 ± 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
